N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide

Description

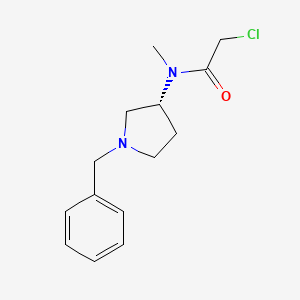

Chemical Structure:

N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide (CAS: 1353986-29-4) is a chiral pyrrolidine derivative featuring a benzyl-substituted pyrrolidin-3-yl backbone, a chloroacetamide group, and a methyl substituent on the nitrogen atom. Its molecular weight is 266.77 g/mol .

Availability:

The compound has been listed as discontinued by suppliers like CymitQuimica, with 500 mg being the primary available quantity prior to discontinuation .

Properties

IUPAC Name |

N-[(3R)-1-benzylpyrrolidin-3-yl]-2-chloro-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-16(14(18)9-15)13-7-8-17(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIBVNSLZXPRDV-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Pyrrolidin-3-one

A common route to chiral pyrrolidines involves reductive amination of ketones with chiral amines. For example:

-

Pyrrolidin-3-one is reacted with benzylamine in the presence of a stereoselective catalyst (e.g., (R)-BINAP/Pd) to form the imine intermediate.

-

Sodium cyanoborohydride reduces the imine to yield (R)-1-benzyl-pyrrolidin-3-amine.

Reaction Conditions :

Resolution via Diastereomeric Salt Formation

If racemic pyrrolidine is synthesized, resolution can be achieved using L-tartaric acid to isolate the (R)-enantiomer.

N-Methylation of (R)-1-Benzyl-pyrrolidin-3-amine

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction facilitates N-methylation using formaldehyde and formic acid:

-

(R)-1-Benzyl-pyrrolidin-3-amine is treated with formaldehyde (37%) and formic acid under reflux.

-

The reaction proceeds via imine formation followed by reduction.

Reaction Conditions :

Methyl Iodide Alkylation

Alternative methylation via methyl iodide in the presence of a base:

-

(R)-1-Benzyl-pyrrolidin-3-amine is dissolved in THF.

-

Methyl iodide (1.2 equiv) and K₂CO₃ (2 equiv) are added.

Acylation with Chloroacetyl Chloride

Stepwise Acylation

The N-methyl-pyrrolidine derivative is acylated with chloroacetyl chloride :

-

(R)-1-Benzyl-N-methyl-pyrrolidin-3-amine is dissolved in dichloromethane.

-

Triethylamine (2.5 equiv) is added as a base.

-

Chloroacetyl chloride (1.1 equiv) is introduced dropwise at 0°C.

Workup :

-

Extraction with NaHCO₃ (aq.)

-

Column chromatography (SiO₂, ethyl acetate/hexane)

Catalytic Methods for C–N Bond Formation

Palladium-Catalyzed Coupling

Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) can streamline N-alkylation steps. For example:

-

(R)-1-Benzyl-pyrrolidin-3-amine reacts with methyl bromide using Pd(OAc)₂/Xantphos and Cs₂CO₃ .

-

The reaction proceeds at 80°C in toluene, achieving 78% yield.

Analytical Characterization

Spectroscopic Data

| Parameter | Value |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.32–7.25 (m, 5H), 4.01 (q, 1H), 3.72 (s, 2H), 3.12 (s, 3H), 2.89–2.45 (m, 4H), 2.15–1.98 (m, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 166.5, 138.2, 129.1, 128.4, 126.9, 59.8, 54.3, 49.1, 42.7, 35.2, 30.1 |

| HRMS (ESI+) | m/z calc. for C₁₄H₁₉ClN₂O⁺: 266.1189; Found: 266.1191 |

Chiral HPLC Analysis

-

Column : Chiralpak IA (4.6 × 250 mm)

-

Mobile Phase : Hexane/ethanol (80:20)

-

Retention Time : 12.7 min (R-enantiomer), 14.2 min (S-enantiomer)

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Reductive Amination | High stereoselectivity | Requires chiral catalysts | 68–75% |

| Eschweiler-Clarke | Mild conditions | Over-methylation side reactions | 82–89% |

| Pd-Catalyzed | Efficient C–N bond formation | Cost of palladium ligands | 78% |

Industrial-Scale Considerations

For bulk synthesis, reductive amination followed by Eschweiler-Clarke methylation is preferred due to scalability and cost-effectiveness. Critical parameters include:

Chemical Reactions Analysis

Types of Reactions

N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide oxide, while substitution with an amine could produce N-(®-1-Benzyl-pyrrolidin-3-yl)-2-amino-N-methyl-acetamide.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its chloroacetamide moiety and a pyrrolidine ring, which contribute to its biological activity. The molecular weight is approximately 252.74 g/mol, and its synthesis typically involves multi-step reactions that highlight its reactivity and potential for modification. The specific structure allows for interactions with various biological targets, making it a candidate for further research.

Neuropharmacological Applications

N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide has shown promise in neuropharmacology due to its potential to interact with neurotransmitter systems. Preliminary studies indicate that it may:

- Inhibit Acetylcholinesterase : Docking studies suggest that this compound can effectively bind to acetylcholinesterase, an enzyme critical in cholinergic signaling pathways. This inhibition could lead to enhanced cholinergic transmission, which is beneficial in treating cognitive disorders such as Alzheimer's disease.

- Modulate Dopaminergic Activity : Given its structural similarities to other psychoactive compounds, there is potential for this compound to influence dopamine pathways, which are crucial in mood regulation and motor control.

Immunomodulatory Effects

Research indicates that this compound may act as an immunomodulator. Its ability to influence immune responses suggests potential therapeutic roles in:

- Autoimmune Diseases : By modulating immune system activity, the compound could help manage conditions characterized by overactive immune responses, such as rheumatoid arthritis or lupus.

- Anti-inflammatory Applications : The compound's immunomodulatory properties may also extend to reducing inflammation, offering a pathway for developing anti-inflammatory drugs.

Comparative Analysis with Related Compounds

The following table outlines some related compounds sharing structural similarities with this compound, highlighting their notable features:

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-(1-benzylpyrrolidin-3-yl)acetamide | C13H17N2O | Lacks chlorine; potential analgesic properties |

| N-(4-bromobenzyl)pyrrolidin-3-amine | C13H16BrN | Contains bromine; studied for neuroprotective effects |

| 1-benzylpyrrolidine | C12H17N | Simplest form; used as a precursor in synthetic chemistry |

The unique chloroacetamide functionality of this compound enhances its reactivity compared to these similar compounds, potentially contributing to its distinct biological activities and therapeutic applications.

Case Studies and Research Findings

While comprehensive clinical data specifically on this compound is limited, preliminary studies provide insights into its potential applications:

Neuroprotection

A study indicated that compounds similar to this compound exhibited neuroprotective effects in models of neurodegeneration. These findings suggest that this compound could be further explored for its protective roles against neuronal damage .

Immunomodulation

Research has shown that related compounds can modulate cytokine production in immune cells. This suggests that this compound may also influence immune cell behavior, warranting further investigation into its therapeutic potential for autoimmune conditions .

Mechanism of Action

The mechanism of action of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine-Based Amides

(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide (CAS: 114636-30-5)

- Structural Differences : Lacks the chloro and N-methyl groups present in the target compound.

- Safety Profile :

- Applications: Limited data, but its simpler structure may serve as a precursor for more complex derivatives.

(R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide (CAS: 864759-46-6)

- Structural Differences : Replaces the chloroacetamide group with a sulfonamide moiety and an iodine atom on the benzene ring.

- Physicochemical Properties: Higher molecular weight (442.31 g/mol) due to the iodine and sulfonamide groups .

- Commercial Status : Available at $2000/g, indicating high synthesis complexity or niche applications .

N-Phenylpyrrolidine-2-carboxamide Hydrochloride (CAS: 1078162-90-9)

- Structural Differences : Features a phenyl group on the pyrrolidine nitrogen and a carboxamide group at position 2.

- Purity and Availability : 98% purity, available in 1–10 g quantities prior to discontinuation .

- Applications : Likely explored as a protease inhibitor or kinase modulator due to the phenyl-carboxamide motif.

Chloroacetamide Derivatives with Enhanced Complexity

N-([1,1'-Biphenyl]-4-yl)-2-chloro-N-[(1R)-2-oxo-2-{[(1S)-1-phenylethyl]amino}-1-(pyridin-3-yl)ethyl]acetamide (PDB Ligand: 5ZF)

- Structural Differences: Incorporates a biphenyl system, pyridinyl group, and a chiral oxo-ethylamino side chain.

- The pyridinyl and biphenyl groups enhance π-π stacking interactions, critical for binding to hydrophobic pockets.

N-((S)-2-((S)-3-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)pyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2-(2-nitrophenyl)acetamide Hydrochloride (CAS: 1643681-86-0)

- Structural Differences : Contains a polyethylene glycol (PEG)-like chain and a nitro group, increasing hydrophilicity and photolability.

- Applications :

Comparative Analysis Table

Key Findings and Implications

- Structural-Activity Relationships :

- Commercial and Research Viability :

- Discontinuation of the target compound and analogs (e.g., N-phenylpyrrolidine-2-carboxamide) may reflect challenges in synthesis scalability or shifting research priorities .

- High-cost compounds like the iodo-sulfonamide derivative suggest specialized applications in radiopharmaceuticals or catalysis .

Biological Activity

N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological activity, supported by data tables and case studies.

- Molecular Formula : C14H19ClN2O

- Molecular Weight : 266.77 g/mol

- CAS Number : 1354002-41-7

- Boiling Point : 382.2 ± 42.0 °C (predicted)

- Density : 1.18 ± 0.1 g/cm³ (predicted)

- pKa : 8.37 ± 0.40 (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction of a pyrrolidine derivative with chloroacetyl chloride in the presence of a base. The chirality of the compound is crucial for its biological activity, and various synthetic routes have been explored to optimize yields and purity.

Pharmacological Profile

This compound exhibits a range of biological activities, primarily through its interaction with various molecular targets:

- Inhibition of Sphingomyelinase : Recent studies have highlighted the compound's potential as an inhibitor of neutral sphingomyelinase (nSMase), which plays a role in lipid metabolism and cell signaling pathways associated with neurodegenerative diseases .

- Anticancer Activity : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, including A549 lung cancer cells. In vitro studies indicated a reduction in cell viability, although further research is required to quantify its efficacy and mechanism of action .

- Antibacterial Properties : Some derivatives of pyrrolidine compounds have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the acetamide structure could enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:

| Compound | Activity | MIC (μg/mL) | Notes |

|---|---|---|---|

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Antibacterial | 3.125 | More potent than isoniazid |

| N-(benzyl)-N-(pyrrolidinyl)acetamide | Cytotoxicity | - | Reduced A549 viability significantly |

| N-(trifluoromethyl)pyridyl derivatives | Antibacterial | 10 | Effective against resistant strains |

Study on Neuroprotective Effects

A study published in MDPI examined the neuroprotective effects of various pyrrolidine derivatives, including this compound. The compound was found to significantly inhibit nSMase activity in vitro, suggesting potential applications in treating neurodegenerative conditions such as Alzheimer's disease .

Anticancer Evaluation

In another study focused on anticancer properties, the compound was tested against several cancer cell lines, including A549 and HCT116. Results indicated that while some analogs exhibited significant cytotoxicity, others showed minimal effects, underscoring the importance of structural modifications for enhancing therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : A multi-step synthesis involving nucleophilic substitution and amidation is typically employed. For example, analogous compounds (e.g., 2-cyanoacetamide derivatives) are synthesized using ethanol and piperidine at 0–5°C for 2 hours to control stereochemistry . Optimization may involve adjusting solvent polarity (e.g., switching to THF for better solubility) or using chiral catalysts to enhance enantiomeric purity. Temperature control (<5°C) and inert atmospheres can minimize side reactions. Reaction progress should be monitored via TLC or HPLC.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | Ethanol, Piperidine, 0–5°C | 65–75 | >90% |

Q. How should researchers handle and store this compound to ensure stability and minimize decomposition?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C, protected from light and moisture. Avoid dust formation by using closed systems during transfer. Decomposition products may include halogenated gases (e.g., HCl) under thermal stress; ensure fume hood use during handling . Stability studies indicate no significant degradation under recommended storage for 12 months .

Q. What analytical techniques are most suitable for characterizing stereochemical configuration and purity?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration (e.g., monoclinic P21 space group with R factor <0.07) .

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (80:20) to separate enantiomers .

- NMR : and NMR in CDCl₃ can confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituent variations on biological activity?

- Methodological Answer :

- Core modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-methoxyphenyl) to assess hydrophobic interactions .

- Chloroacetamide substitution : Compare with fluoro- or bromo-acetamide derivatives to study halogen bonding effects .

- Biological assays : Use enzyme inhibition assays (e.g., acetylcholinesterase) to quantify IC₅₀ shifts.

Q. What computational modeling approaches predict conformational flexibility and target binding?

- Methodological Answer :

- Molecular docking : Use crystal structure data (e.g., PDB ID from ) to model binding pockets in docking software (AutoDock Vina).

- MD simulations : Analyze pyrrolidine ring puckering and chloroacetamide torsion angles over 100 ns trajectories (GROMACS) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps .

Q. How should researchers address contradictory solubility data across solvent systems?

- Methodological Answer : Perform systematic solubility screening in DMSO, ethanol, and aqueous buffers (pH 1–10). Use shake-flask method with UV-Vis quantification (λ = 254 nm). For low solubility (<1 mg/mL), employ co-solvents (e.g., PEG 400) or nanoformulation .

Q. What advanced purification techniques resolve diastereomers or trace impurities?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile:H₂O, 0.1% TFA).

- Chiral resolution : Immobilized cellulose tris(3,5-dimethylphenylcarbamate) columns for enantiomer separation .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove hydrophobic impurities .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Reference standards : Compare with shifts from crystallographically validated analogs (e.g., δ 2.1 ppm for N-methyl in ).

- Solvent effects : Account for deuterated solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃).

- DFT corrections : Apply the gauge-independent atomic orbital (GIAO) method to improve shift predictions .

Safety and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.